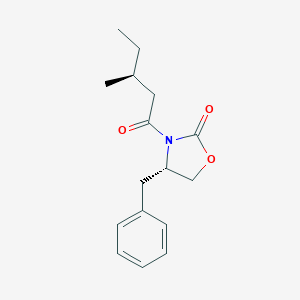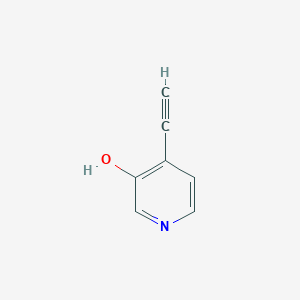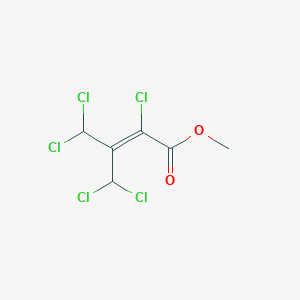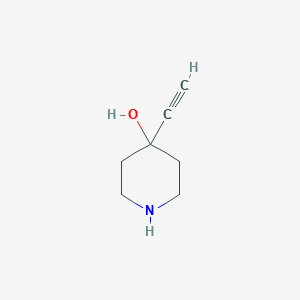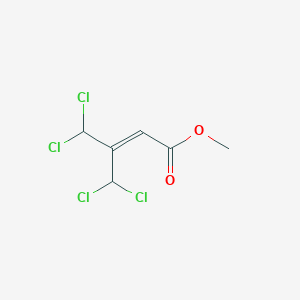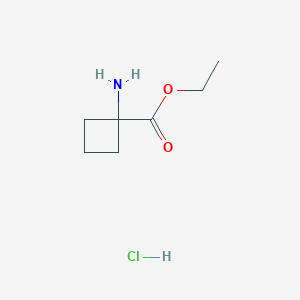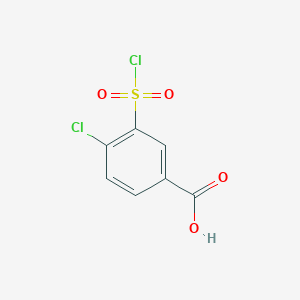![molecular formula C9H11N3O2S B138938 2-[(2-Aminophenyl)carbamothioylamino]acetic acid CAS No. 125421-22-9](/img/structure/B138938.png)
2-[(2-Aminophenyl)carbamothioylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Aminophenyl)carbamothioylamino]acetic acid, also known as ATB-346, is a non-steroidal anti-inflammatory drug (NSAID) that has been developed as a potential treatment for inflammation and pain. Unlike traditional NSAIDs, ATB-346 is designed to selectively target the inflammation-causing enzyme cyclooxygenase-2 (COX-2) while sparing the protective effects of COX-1.
Mecanismo De Acción
2-[(2-Aminophenyl)carbamothioylamino]acetic acid works by selectively inhibiting COX-2, which is responsible for producing prostaglandins that cause inflammation and pain. By selectively targeting COX-2, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid is able to reduce inflammation and pain without affecting the protective effects of COX-1.
Efectos Bioquímicos Y Fisiológicos
2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to reduce inflammation and pain in preclinical models of inflammation and pain. Additionally, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the development and progression of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2-Aminophenyl)carbamothioylamino]acetic acid in lab experiments include its selectivity for COX-2, which allows for more targeted inhibition of inflammation and pain. Additionally, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to cause fewer gastrointestinal side effects than traditional NSAIDs. However, the limitations of using 2-[(2-Aminophenyl)carbamothioylamino]acetic acid in lab experiments include its relatively recent development and limited availability.
Direcciones Futuras
Future research on 2-[(2-Aminophenyl)carbamothioylamino]acetic acid could include clinical trials to evaluate its safety and efficacy in humans. Additionally, further studies could investigate the potential use of 2-[(2-Aminophenyl)carbamothioylamino]acetic acid in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Finally, research could focus on improving the synthesis and availability of 2-[(2-Aminophenyl)carbamothioylamino]acetic acid for use in lab experiments and potential clinical applications.
Métodos De Síntesis
The synthesis of 2-[(2-Aminophenyl)carbamothioylamino]acetic acid involves the reaction of 2-aminophenylcarbamothioic acid with glycine. This reaction produces a compound that is then converted to the final product, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid, through a series of steps involving acetic anhydride and triethylamine.
Aplicaciones Científicas De Investigación
2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been studied extensively in preclinical models of inflammation and pain. In animal studies, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to be more effective than traditional NSAIDs in reducing pain and inflammation while causing fewer gastrointestinal side effects. Additionally, 2-[(2-Aminophenyl)carbamothioylamino]acetic acid has been shown to be effective in reducing inflammation in models of inflammatory bowel disease, arthritis, and chronic pain.
Propiedades
Número CAS |
125421-22-9 |
|---|---|
Nombre del producto |
2-[(2-Aminophenyl)carbamothioylamino]acetic acid |
Fórmula molecular |
C9H11N3O2S |
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
2-[(2-aminophenyl)carbamothioylamino]acetic acid |
InChI |
InChI=1S/C9H11N3O2S/c10-6-3-1-2-4-7(6)12-9(15)11-5-8(13)14/h1-4H,5,10H2,(H,13,14)(H2,11,12,15) |
Clave InChI |
CZGCMOFGLOQOBE-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)N)NC(=NCC(=O)O)S |
SMILES |
C1=CC=C(C(=C1)N)NC(=S)NCC(=O)O |
SMILES canónico |
C1=CC=C(C(=C1)N)NC(=S)NCC(=O)O |
Otros números CAS |
125421-22-9 |
Sinónimos |
2-amino-PTC-Gly N(5)-(2'-aminophenyl)-4-thioxohydantoic acid o-amino-PTC-glycine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



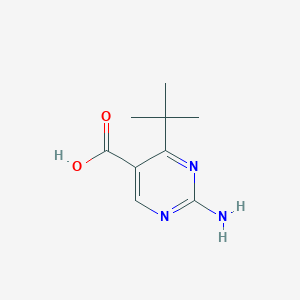
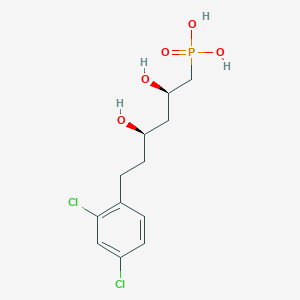
![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)
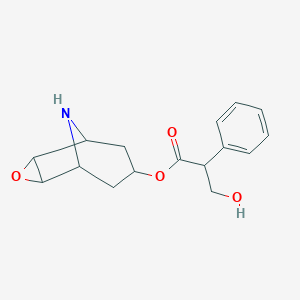
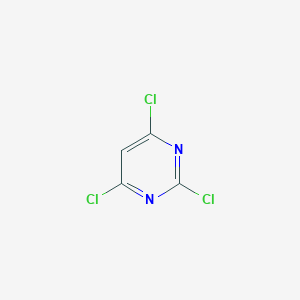
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
